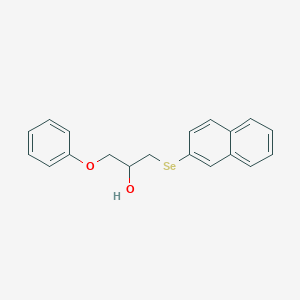
2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy-: is an organic compound that features a unique combination of a naphthalenylseleno group and a phenoxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- typically involves the reaction of 2-naphthalenylselenol with an appropriate phenoxy-substituted propanol derivative. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the selenol group, facilitating its nucleophilic attack on the propanol derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The selenol group in 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- can undergo oxidation to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential biological activity.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of novel drugs with anticancer or antimicrobial properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The selenol group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the phenoxy group can engage in hydrophobic interactions with target molecules, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
- 2-Propanol, 1-(2-methylphenoxy)-3-(2-naphthalenylseleno)-
- 2-Propanol, 1-chloro-3-(2-naphthalenylseleno)-
- 2-Naphthalenemethanol
Comparison: Compared to similar compounds, 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- stands out due to its unique combination of a naphthalenylseleno group and a phenoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
221350-05-6 |
|---|---|
Fórmula molecular |
C19H18O2Se |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylselanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H18O2Se/c20-17(13-21-18-8-2-1-3-9-18)14-22-19-11-10-15-6-4-5-7-16(15)12-19/h1-12,17,20H,13-14H2 |
Clave InChI |
MJPRHKROGKVXHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(C[Se]C2=CC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


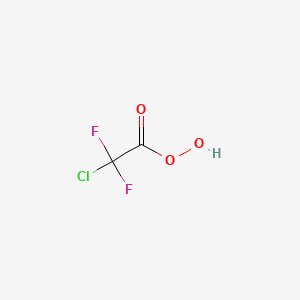


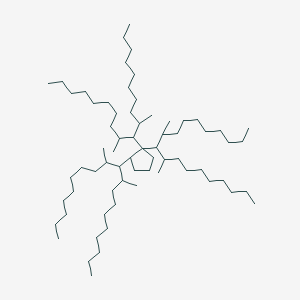

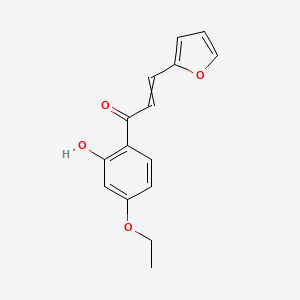

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

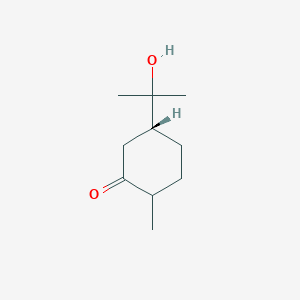
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
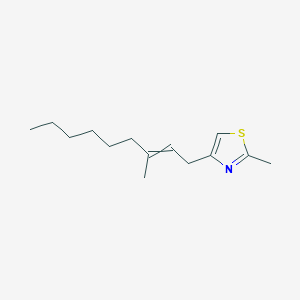
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
